molecular formula C13H13IN2O B3060659 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-70-3

2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B3060659
CAS No.: 61938-70-3
M. Wt: 340.16 g/mol
InChI Key: MKGFCONBBCVBHW-UHFFFAOYSA-N
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Description

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS: 61938-70-3) is an iodinated derivative of the azepinoquinazolinone scaffold. Its molecular formula is C₁₃H₁₃IN₂O (MW: 340.16 g/mol), featuring a seven-membered azepine ring fused to a quinazolinone core with an iodine substituent at the 2-position (Fig. 1) . The parent compound, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ), is a synthetic analog of the alkaloid vasicine (from Adhatoda vasica) and exhibits diverse pharmacological activities, including bronchodilatory, anti-inflammatory, antitussive, and anticancer properties .

Properties

IUPAC Name

2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGFCONBBCVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)I)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403984
Record name 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-70-3
Record name 7,8,9,10-Tetrahydro-2-iodoazepino[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61938-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Fusion with Quinazoline Core: The azepine ring is then fused with a quinazoline core through a condensation reaction, often involving reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepine ring, to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized products, each with potential unique biological activities.

Scientific Research Applications

2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Preliminary studies suggest that it may possess anticancer properties, making it a subject of interest in oncology research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Azepinoquinazolinone Derivatives

Compound Name Substituent(s) Molecular Weight Key Activities Stability Profile References
2-Iodo-TAZQ 2-Iodo 340.16 Anticancer (preclinical), bronchodilator Likely alkaline-sensitive*
TAZQ (Parent) None 228.27 Bronchodilator, antitussive, anticancer Degrades under alkaline conditions
3-Amino-TAZQ 3-Amino 229.28 Not reported (structural analog) Unknown
3-(Piperidine-1-carbonyl)-TAZQ 3-Piperidine-carbonyl 325.40 Not reported Unknown
6-(Acetoxyimino)indoloquinazolinone Indoloquinazolinone core + acetoxyimino ~350 (estimated) JNK inhibition (Kd = 180–490 nM) Unknown
Quingdainones Indole-fused quinazolinone Varies Apoptosis induction (mitochondrial pathway) Stable under synthesis conditions

*Inference based on TAZQ’s instability in alkaline conditions .

Key Structural and Functional Insights:

In contrast, 6-(acetoxyimino)indoloquinazolinone () replaces the azepine ring with an indole moiety, shifting activity toward JNK inhibition rather than bronchodilation .

Ring System Modifications: Quingdainones () fuse an indole ring to the quinazolinone core, enabling apoptosis via Bcl-2/caspase-3 pathways, distinct from TAZQ’s phosphodiesterase inhibition . Isoindoloquinazolinones (e.g., 2m and 2n in ) exhibit chloro-substitutions, demonstrating how ring fusion and electronegative groups alter target specificity .

Substituent Impact on Stability :

  • TAZQ degrades significantly under alkaline stress (30% degradation in 0.1 N NaOH), while 2-iodo-TAZQ’s stability remains unstudied . Other halogenated compounds, such as brominated derivatives, may exhibit similar alkaline sensitivity.

Pharmacological Activity Comparison

Notable Differences:

  • TAZQ vs. RLX : RLX (6,7,8,9,10,12-hexahydro-TAZQ) lacks the iodine substituent but shows enhanced oral bioavailability and mast cell stabilization, critical for antiasthmatic effects .
  • 2-Iodo-TAZQ vs. Quingdainones: While 2-iodo-TAZQ’s anticancer mechanism is unelucidated, quingdainones directly activate mitochondrial apoptosis, suggesting structural modifications dictate pathway specificity .

Stability and Analytical Considerations

  • TAZQ Stability: Degrades under alkaline conditions (20% in 0.1 N NaOH), with major degradation products resolved via HPLC (C18 column, methanol:water mobile phase) .
  • 2-Iodo-TAZQ: No direct stability data, but iodinated compounds often exhibit photolytic sensitivity. Analytical methods for TAZQ (e.g., LOD = 0.15 ppm) may apply .

Biological Activity

2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic compound belonging to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in oncology and kinase inhibition. The following sections will discuss its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C13H13IN2O
  • Molecular Weight : 340.16 g/mol
  • CAS Number : 61938-70-3

The structure of this compound features a complex ring system that is characteristic of many biologically active compounds. This structural complexity is believed to contribute to its diverse biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of several quinazoline derivatives against nine human cancer cell lines (including glioblastoma and lung carcinoma), it was found that certain derivatives exhibited significant cytotoxicity. The study utilized the MTT assay to determine IC50 values (concentration required to inhibit cell growth by 50%). The results indicated that compounds with specific substitutions on the quinazoline ring showed enhanced activity compared to others.

CompoundCell LineIC50 (µM)
Compound 17Hap-1 (CML)4.5
Compound 21NCI-H460 (Lung)6.3
Compound 25HCT-116 (Colorectal)5.0

Data Source:

Kinase Inhibition

Quinazolines are known for their ability to inhibit various kinases involved in cancer signaling pathways. The biological evaluation of this compound revealed its potential as a kinase inhibitor.

Kinase Screening Results
Using Differential Scanning Fluorimetry (DSF), the compound was screened against a panel of 109 kinases and demonstrated significant binding affinity to several targets. Notably:

Kinase TargetΔTm (°C)Comparison with Control
EGFR+5.0Comparable to Staurosporine
CDK2+4.5Moderate binding
VEGFR+3.8Lower than control

Data Source:

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key kinases involved in cell proliferation and survival pathways. By disrupting these signaling cascades, the compound can induce apoptosis in cancer cells.

Q & A

Q. Advanced Research Focus :

  • Purification Complexity : Scale-up of preparative TLC is impractical; switch to column chromatography or recrystallization.
  • Iodine Handling : Ensure inert conditions to prevent iodine loss or oxidation.
  • Yield Consistency : Optimize stoichiometry (e.g., 1.0 eq. substrate, 5.0 eq. acid) and monitor reaction progress via in situ FTIR .

How can metabolic stability of this compound be improved for therapeutic applications?

Advanced Research Focus :
Block metabolic soft spots (e.g., hydroxylation at C4) via fluorination or methyl group incorporation. Use hepatic microsome assays (human/rat) to compare metabolic half-life (t₁/₂) of analogs .
Methodological Insight :

  • Prodrug Design : Mask reactive sites with ester or carbamate groups.
  • In Vivo PK Studies : Measure plasma concentration-time profiles in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Reactant of Route 2
Reactant of Route 2
2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.